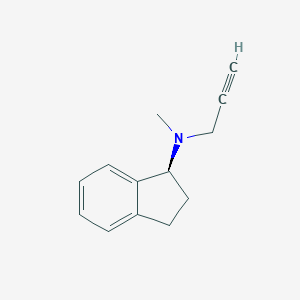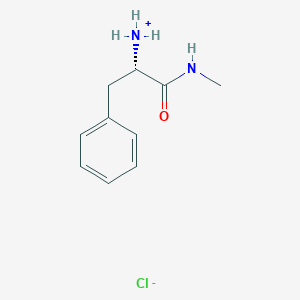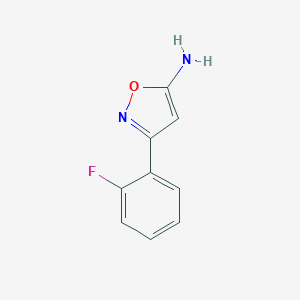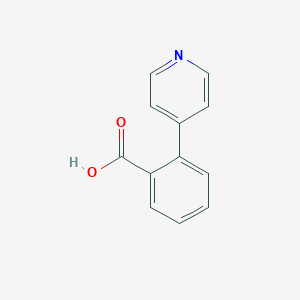![molecular formula C7H8O3 B169847 (3R,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one CAS No. 148555-10-6](/img/structure/B169847.png)
(3R,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, methods for the preparation of diastereomerically pure (3R,3aS,6aR) hexahydro-furo[2,3-b]furan-3-ol have been patented . Another method involves the use of S-2,3-O-isopropylideneglyceraldehyde as the source of chirality .Aplicaciones Científicas De Investigación
Sustainable Polymer and Fuel Production
One promising application of furan derivatives is in the development of sustainable polymers and fuels. Furan derivatives, such as 5-Hydroxymethylfurfural (HMF), are versatile reagents produced from plant biomass and can replace non-renewable hydrocarbon sources. These compounds are essential in producing sustainable polymers, functional materials, and biofuels, offering an eco-friendly alternative to traditional petrochemicals. HMF and its derivatives, like 2,5-furandicarboxylic acid and 2,5-dimethylfuran, are particularly noteworthy for their potential in creating new generations of polymers and renewable fuels (Chernyshev et al., 2017).
Conversion of Biomass-Derived Compounds
The catalytic transformation of biomass-derived furfurals into cyclopentanones and their derivatives is another critical application. These transformations are vital for producing a wide spectrum of petrochemicals from biorefineries using furfural (FF) and HMF as feedstock. Cyclopentanone (CPN) and its derivatives serve as crucial intermediates for synthesizing compounds with significant commercial prospects. Advancements in this area focus on improving scalability, selectivity, environmental footprint, and cost competitiveness of the conversion process (Dutta & Bhat, 2021).
Biocatalytic Valorization of Furans
Biocatalysis presents an alternative for the valorization of inherently unstable furan compounds, offering a high-selectivity process under mild conditions. This application is particularly relevant for converting toxic furans in hydrolysates into valuable products through oxidation-reduction processes, esterifications, and carboligations. Although current productivities are modest, there is significant potential for development and scale-up, highlighting biocatalysis as a viable route for upgrading furans into ecologically friendly products (Domínguez de María & Guajardo, 2017).
Hydrothermal Conversion of Biomass to Furfural Derivatives
Hydrothermal conversion of biomass into furan compounds like furfural and HMF is essential for the efficient utilization of biomass. This process allows the conversion of biomass into value-added chemicals and liquid fuels, helping to reduce reliance on fossil fuels and mitigate environmental issues. Recent progress in homogeneous catalytic systems has improved the selective conversion of biomass into furan products, with a focus on developing catalysts that facilitate highly selective hydrothermal conversion processes (Zhao et al., 2021).
Propiedades
IUPAC Name |
(3R,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydrocyclopenta[b]furan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c8-6-4-2-1-3-5(4)10-7(6)9/h1,3-6,8H,2H2/t4-,5+,6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTRXPYWDQSASJ-NGJCXOISSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(C(=O)O2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@H]2[C@@H]1[C@H](C(=O)O2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

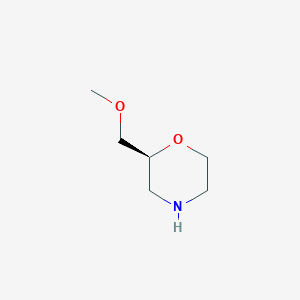

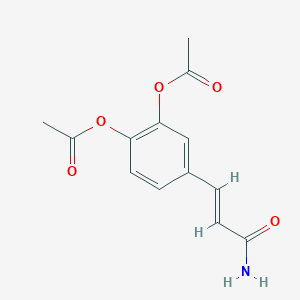
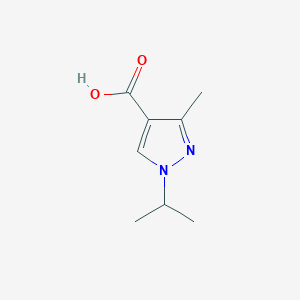
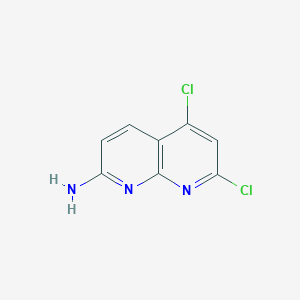
![1-[4-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B169778.png)
![[2-[(1S,2S,4R,6S,8S,9S,11S,12S,13R)-6-Cyclohexyl-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2-methylpropanoate](/img/structure/B169780.png)

